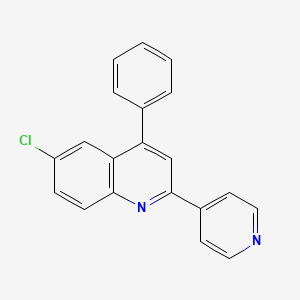

6-Chloro-4-phenyl-2-(4-pyridyl)quinoline

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry Research

The history of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated the parent compound from coal tar. A significant milestone occurred in 1880 when Zdenko Hans Skraup developed the first major synthesis of quinoline, known as the Skraup synthesis, by heating aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.orgwordpress.com This discovery opened the door for systematic investigation into quinoline and its derivatives.

Throughout the late 19th and early 20th centuries, several other named reactions were established that expanded the synthetic toolkit for accessing the quinoline core. These include the Doebner-von Miller (1881), Friedländer (1882), Combes (1888), and Conrad-Limpach (1887) syntheses, each offering different pathways to introduce a variety of substituents onto the heterocyclic ring system. iipseries.orgpharmaguideline.comwikipedia.orgwikipedia.org The initial focus of quinoline research was heavily influenced by its connection to natural products, most notably the antimalarial alkaloid quinine. This link spurred extensive research into synthetic quinoline-based antimalarial agents, a field that remains active today. orientjchem.org

The evolution of quinoline chemistry has mirrored the broader advancements in organic synthesis. The advent of modern catalytic methods, particularly transition-metal-catalyzed cross-coupling and C-H functionalization reactions, has revolutionized the ability to modify the quinoline scaffold with high precision and efficiency, moving beyond the classical condensation reactions. researchgate.net

Structural Features and Electronic Properties Influencing Quinoline Reactivity

Quinoline (C₉H₇N) is an aromatic heterocyclic compound. The fusion of an electron-rich benzene (B151609) ring with an electron-deficient pyridine (B92270) ring creates a unique electronic landscape that dictates its reactivity. The nitrogen atom in the pyridine ring is sp² hybridized and possesses a lone pair of electrons in an sp² orbital, which imparts basic character to the molecule. However, quinoline is a weaker base than pyridine because the lone pair is delocalized by the fused benzene ring.

The electron-withdrawing nature of the nitrogen atom renders the pyridine ring electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Conversely, the carbocyclic (benzene) ring is more susceptible to electrophilic substitution. Due to the deactivating effect of the pyridine ring, electrophilic substitution on the benzene ring requires more vigorous conditions than for benzene itself and typically occurs at the C5 and C8 positions. uop.edu.pk

The presence and position of substituents can dramatically alter the electronic properties and reactivity of the quinoline core. Electron-donating groups (EDGs) can activate the ring towards electrophilic substitution, while electron-withdrawing groups (EWGs) further deactivate it but can facilitate nucleophilic substitution. nih.gov These substituent-induced modifications are fundamental to tuning the molecule's chemical and biological properties.

Rationale for Academic Investigation of Substituted Quinolines, with Emphasis on 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline

The 4-Phenyl Substituent: The presence of a phenyl group at the C4 position introduces significant steric bulk and extends the π-conjugated system of the molecule. Phenyl-substituted quinolines are investigated for a range of applications, including their potential as tubulin polymerization inhibitors for cancer therapy. organic-chemistry.org This substituent can engage in π-π stacking interactions with biological receptors and can be further functionalized to fine-tune activity.

The 2-(4-Pyridyl) Substituent: The pyridyl group at the C2 position introduces an additional basic nitrogen atom, transforming the molecule into a bidentate aza-ligand. Such structures are of great interest in coordination chemistry for their ability to form stable complexes with transition metals (e.g., ruthenium, osmium). mdpi.com These metal complexes are studied for their unique photophysical properties and potential applications in catalysis and as therapeutic agents. The pyridyl moiety can also form hydrogen bonds, which is a critical interaction for binding to biological targets.

The combination of these three distinct substituents on a single quinoline scaffold creates a multifunctional molecule with potential applications spanning medicinal chemistry, materials science, and coordination chemistry. The academic rationale for its investigation lies in exploring the synergistic effects of these groups on biological activity, photophysical properties, and coordination behavior.

Overview of Research Trajectories in Quinoline Functionalization and Derivatization

Modern synthetic chemistry has provided powerful tools for the functionalization and derivatization of the quinoline core, moving far beyond classical methods. A primary research trajectory is the direct C-H bond functionalization, which offers an atom- and step-economical approach to creating complex quinoline derivatives. iipseries.orgpharmaguideline.com

Transition-metal catalysis is at the forefront of this research. researchgate.net Catalysts based on palladium, rhodium, nickel, and copper are widely used to selectively introduce various functional groups at different positions of the quinoline ring. iipseries.org For instance, C-H arylation, alkylation, and amination reactions allow for the precise installation of substituents that would be difficult to introduce using traditional methods. The nitrogen atom of the quinoline can act as a directing group to guide the catalyst to the C8 position, while the use of quinoline N-oxides can direct functionalization to the C2 position.

Another major research area is the use of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These methods are invaluable for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl systems and other elaborate structures. The synthesis of 2-pyridyl-4-phenylquinolines, for example, can be achieved through acid-catalyzed condensation reactions of o-aminobenzophenones with appropriate acetyl-pyridine derivatives. mdpi.com These modern synthetic strategies are crucial for generating libraries of novel quinoline derivatives for screening in drug discovery programs and for developing new materials with tailored properties.

Data Tables

Table 1: Classical Synthesis Methods for the Quinoline Core

This table summarizes the key named reactions historically used to construct the quinoline ring system.

| Synthesis Method | Year | Reactants | Key Reagents/Conditions | Typical Substitution Pattern |

| Skraup Synthesis | 1880 | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Unsubstituted or substituted on the benzene ring |

| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated carbonyl compound | Acid catalyst (e.g., HCl, Lewis acids) | Substituted at C2 and/or C4 |

| Friedländer Synthesis | 1882 | o-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or Base catalyst | Polysubstituted, depends on reactants |

| Combes Synthesis | 1888 | Aniline, β-Diketone | Acid catalyst (e.g., H₂SO₄) | Substituted at C2 and C4 |

| Conrad-Limpach | 1887 | Aniline, β-Ketoester | Varies with temperature | 4-Hydroxyquinolines (lower temp) or 2-Hydroxyquinolines (higher temp) |

Data sourced from multiple organic chemistry reviews. iipseries.orgpharmaguideline.comwikipedia.orgwikipedia.orgwikipedia.org

Table 2: Predicted Physicochemical Properties of 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline

As experimental data for this specific compound is not widely published in academic literature, the following properties are based on computational predictions.

| Property | Predicted Value |

| Molecular Formula | C₂₀H₁₃ClN₂ |

| Molecular Weight | 316.79 g/mol |

| XLogP3 | 5.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 25.78 Ų |

Note: These values are computationally generated and serve as estimations.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-phenyl-2-pyridin-4-ylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2/c21-16-6-7-19-18(12-16)17(14-4-2-1-3-5-14)13-20(23-19)15-8-10-22-11-9-15/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDZNXLHEPMPJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reaction Pathways and Chemical Transformations

Reaction Kinetics and Thermodynamic Profiles of Quinoline (B57606) Formation

The formation of the quinoline ring system can be achieved through several classic named reactions, including the Combes, Doebner-von Miller, and Friedländer syntheses. The kinetics and thermodynamics of these reactions are highly dependent on the specific reactants, catalysts, and conditions employed.

The Combes synthesis , which involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone, has been subject to kinetic studies. Research on a modified Combes reaction demonstrated that the reaction is first-order in both the aniline and the β-diketone. researchgate.net The rate-determining step is the annulation (ring-closure) of the enamine intermediate. wikipedia.org Substituents on both the aniline and diketone influence reaction rates; for instance, electron-donating groups on the aniline can accelerate the initial nucleophilic attack but may slow the subsequent electrophilic aromatic substitution (cyclization) step. researchgate.net

Kinetic data for a modified Combes reaction using various substituted anilines and a fluorinated β-diketone are presented below. The rates were determined by monitoring the consumption of intermediates and the formation of the quinoline product.

Table 1: Reaction Rates for a Modified Combes Quinoline Synthesis

| Aniline Substituent | Quinoline Formation Rate (M/s) | Reference |

|---|---|---|

| 4-Methoxy | 2.5 x 10⁻⁵ | researchgate.net |

| 4-Methyl | 1.8 x 10⁻⁵ | researchgate.net |

| Hydrogen | 1.2 x 10⁻⁵ | researchgate.net |

| 4-Chloro | 0.8 x 10⁻⁵ | researchgate.net |

Conditions: Reaction of substituted anilines with 1,1,1-trifluoro-2,4-pentanedione (B1197229) in the presence of a polyphosphoric ester catalyst.

The Doebner-von Miller reaction is an acid-catalyzed reaction of anilines with α,β-unsaturated carbonyl compounds. wikipedia.org The mechanism is complex and still debated, but it is known to be a highly exothermic process. uop.edu.pk To control the violent nature of the reaction, moderators like ferrous sulfate (B86663) are often added. vedantu.com A proposed mechanism involves a fragmentation-recombination pathway, where the initial conjugate addition product fragments and then recombines before cyclization and aromatization. wikipedia.org

Elucidation of Reaction Intermediates and Transition States

The pathways to quinoline formation are characterized by a series of key intermediates and transition states.

In the Combes synthesis , the reaction proceeds through a Schiff base intermediate, which tautomerizes to an enamine . wikipedia.orgwikiwand.com This enamine is crucial as it activates the aromatic ring for the subsequent intramolecular cyclization. The cyclization itself, which is the rate-determining step, involves an electrophilic attack of the protonated enamine on the aniline ring, passing through a high-energy transition state before forming a dehydrated intermediate that aromatizes to the final quinoline product. wikipedia.org

The Friedländer synthesis has two plausible mechanistic pathways. wikipedia.org

Aldol-first pathway : This involves an initial aldol (B89426) addition to form an aldol adduct, which then eliminates water to yield an unsaturated carbonyl compound. Subsequent intramolecular imine formation and another dehydration step lead to the quinoline. wikipedia.org

Schiff base-first pathway : This route begins with the formation of a Schiff base between the 2-aminoaryl ketone and the active methylene (B1212753) compound. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to give the final product. wikipedia.org

Under common acidic or basic conditions, it is believed that the first step is a slow intermolecular aldol condensation, and the subsequent cyclization and dehydration steps are very fast. researchgate.net Intermediates such as the aldol adduct and the cyclized, non-aromatic precursor are too short-lived to be detected under normal conditions. researchgate.net

In the Doebner-von Miller reaction , a key proposed intermediate is formed from the nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org Isotope scrambling experiments suggest this intermediate can fragment into an imine and a saturated ketone, which then recombine before cyclization. wikipedia.org The pathway continues through further additions, cyclization, and elimination of an aniline molecule before the final oxidative aromatization step. wikipedia.org

Intramolecular Cyclization and Rearrangement Mechanisms

The critical step in most quinoline syntheses is the intramolecular cyclization that forms the pyridine (B92270) ring fused to the benzene (B151609) ring.

In acid-catalyzed syntheses like the Combes and Friedländer reactions, the cyclization is an intramolecular electrophilic aromatic substitution . The electron-rich aniline ring acts as the nucleophile, attacking a protonated carbonyl or enamine moiety. The regioselectivity of this step is influenced by both steric and electronic effects of substituents on the aniline ring. wikipedia.org For instance, in the Combes synthesis using substituted anilines, steric hindrance can play a more significant role than electronic effects in directing the cyclization. wikipedia.org

An alternative approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. In this method, an electrophile (such as I₂, ICl, or Br₂) activates the alkyne triple bond, forming a cyclic intermediate like an iodonium (B1229267) ion. nih.gov The proximate aniline ring then attacks the activated triple bond in a 6-endo-dig cyclization. The resulting dihydroquinoline intermediate is then oxidized to the aromatic quinoline. nih.gov This method provides a pathway to 3-functionalized quinolines.

Rearrangements during the primary synthesis of the quinoline core are not common, as the cyclization and subsequent aromatization lead to a thermodynamically stable product. However, specific reaction conditions or substrates can lead to alternative pathways. For example, in the Doebner reaction, if 2-chloro-5-aminopyridine is used instead of aniline, cyclization can occur at the pyridine's amino group, leading to a pyrrolidine (B122466) derivative instead of a quinoline. wikipedia.org

Electrophilic and Nucleophilic Substitution Mechanisms on the Quinoline Ring

The reactivity of the 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline ring towards substitution is dictated by the electronic properties of the fused heterocyclic system and its substituents.

Electrophilic Substitution: The quinoline ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, substitution is possible under vigorous conditions. The attack occurs preferentially on the benzene ring (carbocycle), which is more electron-rich than the pyridine ring. uop.edu.pk The preferred positions for electrophilic substitution are C-5 and C-8. uop.edu.pk This preference is explained by the stability of the cationic intermediate (Wheland intermediate); attack at C-5 or C-8 allows the positive charge to be delocalized over two rings without placing it on the nitrogen, resulting in a more stable intermediate compared to attack at C-6 or C-7. For the title compound, the existing chloro group at C-6 would further deactivate the benzene ring and direct incoming electrophiles primarily to the C-8 and C-5 positions.

Nucleophilic Substitution: The pyridine ring of the quinoline system is electron-deficient and thus susceptible to nucleophilic attack. Nucleophilic substitution occurs preferentially at the C-2 and C-4 positions. echemi.comquora.com The stability of the anionic intermediate (Meisenheimer complex) is key to this regioselectivity. When a nucleophile attacks at C-2 or C-4, a resonance structure can be drawn where the negative charge is placed on the electronegative nitrogen atom, providing significant stabilization. echemi.comquora.com This is not possible for an attack at C-3. In 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline, the C-2 and C-4 positions are already substituted. However, a leaving group at one of these positions would be readily displaced by a strong nucleophile. The chloro group at C-7 in chloroquine, a related compound, is known to be susceptible to nucleophilic aromatic substitution. nih.gov

Oxidative and Reductive Transformation Pathways

The quinoline ring can undergo both oxidative and reductive transformations, depending on the reagents and conditions.

Oxidative Pathways: The quinoline ring is relatively resistant to oxidation. pharmaguideline.com However, under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), the benzene ring can be cleaved. pharmaguideline.com For instance, the oxidation of quinoline itself yields quinolinic acid (pyridine-2,3-dicarboxylic acid). wikipedia.org The pyridine ring is generally more stable to oxidation. Another common oxidative transformation is the formation of quinoline N-oxides by reaction with peroxy acids. This N-oxidation activates the ring, particularly at the C-2 and C-4 positions, for further functionalization.

Reductive Transformation Pathways: The pyridine ring of the quinoline nucleus is more susceptible to reduction than the benzene ring. Catalytic hydrogenation of quinoline typically yields 1,2,3,4-tetrahydroquinoline. pharmaguideline.com Reduction with lithium in liquid ammonia (B1221849) can produce 1,4-dihydroquinoline. pharmaguideline.com Selective reduction of the benzene ring is possible but requires specific conditions, such as hydrogenation in a strongly acidic medium. pharmaguideline.com For 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline, the chloro-substituent could also be subject to reductive dehalogenation under certain conditions, for example, using nickel-catalyzed hydrodehalogenation. nih.gov

Computational and Theoretical Chemistry Studies of 6 Chloro 4 Phenyl 2 4 Pyridyl Quinoline

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed description of the electronic structure of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation approximately for a given molecule. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like quinoline (B57606) derivatives. dergipark.org.trnih.gov

The electronic structure of a molecule is described by its molecular orbitals. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electron acceptor. scirp.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates higher stability and lower reactivity. nih.gov These parameters are crucial for predicting how a molecule will interact with other chemical species.

For quinoline derivatives, DFT calculations are commonly performed using functionals like B3LYP with basis sets such as 6-311++G(d,p) to determine these electronic properties. dergipark.org.trresearchgate.net Studies on similar substituted quinolines show that the nature and position of substituents significantly influence the HOMO-LUMO energies and the energy gap.

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for Substituted Quinolines

| Property | Description | Typical Value Range for Quinolines (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 to -5.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 |

| Electrophilicity Index (ω) | μ² / 2η | Varies |

Note: This table presents typical data ranges derived from computational studies on various quinoline derivatives and is for illustrative purposes only. Specific values for 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline would require dedicated calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. dergipark.org.tr

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For a molecule like 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline, an MEP analysis would likely show negative potential around the nitrogen atoms of the quinoline and pyridyl rings, indicating their role as potential sites for protonation or coordination to metal ions. The analysis of atomic charges, such as those calculated using Mulliken population analysis, further quantifies the charge distribution on each atom, providing a more detailed picture of the molecule's polarity and reactivity. dergipark.org.tr

Quantum chemical calculations can accurately predict various spectroscopic properties. DFT methods are commonly used to calculate vibrational frequencies (for IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. dergipark.org.trresearchgate.net

Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to atomic displacements. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. dergipark.org.tr The analysis of potential energy distribution (PED) helps in assigning the calculated vibrational modes to specific molecular motions, such as stretching or bending of particular bonds. dergipark.org.tr

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.net These theoretical predictions are highly valuable for confirming the structure of newly synthesized compounds by comparing the calculated spectra with experimental results.

Conformational Analysis and Potential Energy Surfaces

For non-rigid molecules, understanding the different possible spatial arrangements of atoms (conformations) and their relative energies is crucial. 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline has rotational freedom around the single bonds connecting the phenyl and pyridyl rings to the quinoline core.

Conformational analysis involves calculating the molecule's energy as a function of these rotational angles (dihedral angles). This generates a potential energy surface (PES), which maps the energy landscape of the molecule. The minima on the PES correspond to stable conformations (conformers). Crystallographic studies on similar compounds, such as 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline, have shown that the phenyl and other aryl rings are significantly twisted relative to the quinoline plane. nih.govresearchgate.net For instance, the dihedral angle between the phenyl ring and the quinoline system in a related structure was found to be 57.5°. researchgate.net Such computational studies can predict the most stable conformation in the gas phase or in solution and determine the energy barriers for rotation between different conformers.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and interactions with the environment (like solvent molecules or a biological receptor) on a timescale of nanoseconds to microseconds.

For a compound like 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline, MD simulations could be used to:

Explore its conformational landscape in a solvent, identifying the most populated conformations.

Study its interaction with a biological target, such as an enzyme or receptor, to understand its binding mode and stability. This is a common practice in drug discovery to refine the results from molecular docking.

Simulate its aggregation behavior or partitioning between different phases.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Theoretical Prediction of Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the structural properties of a molecule, encoded by numerical values called "molecular descriptors," determine its activity.

QSAR studies are particularly relevant for quinoline derivatives, which are known for a wide range of biological activities, including antimalarial, anticancer, and antitubercular properties. bohrium.comnih.gov A typical QSAR study involves:

Compiling a dataset of structurally related compounds with experimentally measured biological activities.

Calculating a large number of molecular descriptors for each compound. These can describe physicochemical properties (e.g., logP), electronic properties (e.g., HOMO/LUMO energies), or topological features.

Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a mathematical model that correlates a subset of these descriptors with the observed activity. bohrium.com

Validating the model to ensure its predictive power.

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. bohrium.comnih.gov For 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline, a QSAR model developed for a series of similar quinoline-based compounds could be used to theoretically predict its potential efficacy against a specific biological target.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline |

| 6-chloroquinoline (B1265530) |

Non-Linear Optical (NLO) Properties and Related Electronic Transitions

Based on the available search results, no specific experimental or theoretical studies on the Non-Linear Optical (NLO) properties of "6-Chloro-4-phenyl-2-(4-pyridyl)quinoline" have been reported. Quinoline derivatives, in general, are known to be investigated for their NLO properties due to their extended π-conjugated systems, which can lead to significant hyperpolarizabilities. However, without specific data for the title compound, a quantitative discussion is not possible.

Advanced Structural Characterization and Solid State Studies

Supramolecular Assembly and Self-Organization in Solid StateThis section would describe how the individual molecules of 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline arrange themselves through the aforementioned intermolecular interactions to form a larger, ordered supramolecular architecture. The analysis would detail the specific motifs and patterns, such as chains, sheets, or three-dimensional networks, formed by the molecules in the solid state.

Until a single-crystal X-ray diffraction study of 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline is performed and published, these detailed structural characteristics remain undetermined.

Exploration of Molecular Interactions and Ligand Design Principles

Coordination Chemistry of 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline as a Ligand

The presence of nitrogen atoms in both the quinoline (B57606) and pyridine (B92270) rings allows 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline to function effectively as a ligand, coordinating with various metal ions. Substituted 2-pyridyl-4-phenylquinolines are recognized as asymmetric bidentate aza-chelating molecules capable of complexing with transition metals such as ruthenium, osmium, and iridium. mdpi.com This coordination ability is central to the design of novel metal complexes with specific photophysical or catalytic properties.

The synthesis of metal complexes involving pyridylquinoline-type ligands is a subject of ongoing research. For instance, a dinuclear Manganese(II) complex with a related ligand, 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline, has been synthesized and characterized. nih.gov The process involved the reaction of the quinoline derivative with a manganese salt, leading to a complex with a central four-membered Mn₂Cl₂ ring. nih.gov In this structure, both Mn(II) atoms are coordinated to the nitrogen atoms of the quinoline ligand and to chlorine atoms. nih.gov

Generally, the synthesis of such complexes involves reacting a suitable metal salt, like Manganese(II) chloride (MnCl₂), with the ligand in an appropriate solvent. rsc.orgmdpi.com The resulting complexes can exhibit various coordination geometries depending on the metal ion, the ligand's steric and electronic properties, and the reaction conditions. nih.gov For example, Mn(II) complexes can adopt geometries ranging from tetrahedral to octahedral. mdpi.com Characterization of these new complexes is typically achieved through techniques such as ESI-MS, IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction to confirm their composition and structure. nih.govrsc.org

Table 1: Examples of Metal Complexes with Pyridyl-Quinoline Type Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Mn(II) | 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline | Distorted Trigonal-Bipyramidal & Distorted Octahedral | nih.gov |

| Fe(II) | 2-(2′-pyridyl)quinoxaline | Distorted Trigonal Bipyramidal | nih.gov |

| Cu(II) | 2-(2′-pyridyl)quinoxaline | Trigonal Bipyramidal | nih.gov |

Computational chemistry provides powerful tools for understanding the intricacies of metal-ligand interactions. rsc.org Theoretical methods, particularly Density Functional Theory (DFT), are employed to predict the stability, geometry, and electronic structure of metal complexes. mdpi.com The stability constant (log K or log β) is a key thermodynamic parameter that quantifies the binding strength between a metal ion and a ligand in solution. tcu.edunih.gov

Rational Design of Derivatives for Specific Molecular Recognition

The 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it can be modified to interact with a variety of biological targets. nih.govarabjchem.org Rational design principles, aided by computational tools, are used to create derivatives with enhanced affinity and selectivity for specific proteins.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netorientjchem.org In drug design, this involves docking potential ligands into the binding site of a target protein. For derivatives of 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline, docking simulations can identify key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in a protein's active site. researchgate.netnih.gov

For example, docking studies on various quinoline derivatives have been used to explore their binding modes with targets like DNA gyrase and various protein kinases. researchgate.netnih.gov These simulations provide insights into how modifications at different positions on the quinoline ring—such as the C6 position where the chloro group is located—can impact binding affinity. acs.org The results, often expressed as a docking score or binding energy, help prioritize which derivatives to synthesize and test experimentally. researchgate.net

Table 2: Docking Simulation Data for Representative Quinoline Derivatives

| Derivative Class | Target Protein | Predicted Binding Energy (kJ/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Dichloro-phenyl-acetic acid quinolin-8-yloxy-acetyl-hydrazide | Aurora A kinase | -8.20 | Hydrophobic residues in active site | orientjchem.org |

| Quinoxaline Urea Analog | IKKβ | Not specified | Not specified | nih.gov |

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. scispace.com By systematically synthesizing and testing a series of related compounds, researchers can identify which functional groups and structural features are critical for molecular recognition and effect. nih.govcuny.edu For quinoline-based compounds, SAR studies have shown that the type and position of substituents significantly affect their activity. nih.govnih.gov

For instance, replacing the phenyl group at the C2 position with a 4-pyridyl group can retain biological potency in certain contexts. nih.gov Similarly, modifications at the C6 position of the quinoline ring are known to influence interactions with target proteins. acs.org The electronic properties of substituents (whether they are electron-donating or electron-withdrawing) can also play a crucial role. mdpi.com This information is vital for designing a "chemical space" of potential derivatives, guiding chemists to create new molecules with improved properties by focusing on promising structural modifications. nih.gov The ultimate goal is to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, that can correlate molecular descriptors with biological activity, thereby accelerating the design of new, effective molecules. scispace.comresearchgate.net

Future Perspectives and Emerging Research Avenues for 6 Chloro 4 Phenyl 2 4 Pyridyl Quinoline Research

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex heterocyclic molecules like 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer substantial improvements over traditional batch methods in terms of safety, efficiency, scalability, and reproducibility.

Future research will likely focus on developing robust, continuous-flow methods for the synthesis of substituted quinolines. acs.orgresearchgate.net Such systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. acs.org For instance, photochemical flow strategies have been successfully developed for other substituted quinolines, demonstrating the potential for rapid and safe production within minutes. acs.orgvapourtec.com Similarly, continuous-flow processes involving nitro reduction and intramolecular cyclocondensation have proven effective for creating diversely substituted quinolines. researchgate.net The integration of these techniques could enable the on-demand synthesis of a library of derivatives based on the 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline scaffold.

Automated synthesis platforms, which can combine reagent delivery, reaction execution, and purification, represent another major frontier. researchgate.net These systems can accelerate the discovery of new derivatives with optimized properties by enabling high-throughput screening of different reaction conditions and starting materials. researchgate.net The development of capsule-based or plug-and-play automated systems could make the synthesis of complex N-heterocycles more accessible and efficient, paving the way for large-scale production for materials science or other applications. researchgate.net

Key Advantages of Flow Chemistry in Quinoline (B57606) Synthesis:

| Feature | Advantage | Reference |

| Safety | Enables the safe handling of hazardous intermediates and reagents. | acs.org |

| Speed | Reduces reaction times from hours to minutes. | acs.orgvapourtec.com |

| Scalability | Allows for seamless scaling from laboratory to industrial production. | researchgate.net |

| Optimization | Facilitates rapid optimization of reaction parameters. | acs.org |

Application in Materials Science and Photophysical Property Design (e.g., organic phosphors, OLEDs)

The rigid, planar, and electron-rich structure of the quinoline core, combined with its substituent groups, makes 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline a promising candidate for applications in materials science, particularly in optoelectronics. Quinoline derivatives are known for their excellent electron transport and optoelectronic properties and are widely used in Organic Light-Emitting Diodes (OLEDs). oled-intermediates.commdpi.com

Future research is expected to explore the potential of this specific compound as an organic phosphor or an emissive/charge transport material in OLEDs. oled-intermediates.comresearchgate.net Studies on similar 4-phenyl quinoline derivatives have demonstrated their utility as blue organic phosphors. nih.gov The photophysical properties, such as absorption and photoluminescence spectra, quantum yield, and thermal stability, will be critical areas of investigation. mdpi.comnih.gov By systematically modifying the substituents on the quinoline core, it may be possible to tune the emission color, efficiency, and operational lifetime of OLED devices. oled-intermediates.comacs.org For example, quinoline derivatives are crucial for developing high-efficiency green and blue luminescent materials, which are essential for full-color displays and solid-state lighting. oled-intermediates.comuconn.edu

The design of new materials will involve a synergistic approach combining synthesis, characterization, and device fabrication. The goal is to create molecules with high thermal stability, efficient charge transport, and high luminescence quantum yields. mdpi.comnih.gov

Potential Roles of Quinoline Derivatives in OLEDs:

| Component Layer | Function | Reference |

| Emissive Layer | Emits light upon electrical excitation (as a host or dopant). | oled-intermediates.comresearchgate.net |

| Electron Transport Layer | Facilitates the transport of electrons to the emissive layer. | oled-intermediates.com |

| Hole Transport Layer | Can be modified to facilitate the transport of holes. | researchgate.net |

Advanced Spectroscopic Probes and Mechanistic Tools

A deeper understanding of the physicochemical properties and reaction mechanisms of 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline can be achieved through the application of advanced spectroscopic techniques. While standard methods like NMR and IR provide structural confirmation, more sophisticated tools can elucidate electronic structure, excited-state dynamics, and intermolecular interactions. researchgate.netrsc.org

Future studies could employ techniques such as UV-Vis and circular dichroism (CD) spectroscopy to investigate interactions with other molecules. mdpi.comnih.gov Time-resolved spectroscopy (e.g., transient absorption) can probe the lifetimes and decay pathways of excited states, which is crucial for designing efficient photofunctional materials. The analysis of Raman and infrared spectra, supported by Density Functional Theory (DFT) calculations, can provide unambiguous characterization of the main vibrational bands, offering insights into the molecule's structure and bonding. researchgate.net

These advanced analytical methods are not just for characterization; they are powerful tools for mechanistic investigation. For example, spectroscopic studies can be used to monitor the progress of reactions in real-time, identify transient intermediates, and understand how catalysts and reagents interact with the quinoline substrate. nih.gov This knowledge is invaluable for optimizing synthetic routes and designing new catalytic systems.

Interdisciplinary Research with Theoretical Biology for Mechanistic Insights

The intersection of computational chemistry and theoretical biology offers a powerful paradigm for predicting the properties and potential interactions of 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline. Density Functional Theory (DFT) calculations have become a standard tool for studying quinoline derivatives, providing insights into their electronic and structural properties. nih.govnih.gov

Future research will likely extend these computational approaches to explore the molecule's behavior in more complex environments. DFT can be used to calculate global and local quantum-molecular descriptors, including frontier molecular orbitals (HOMO-LUMO), charge distribution, and molecular electrostatic potential (MEP) maps. nih.govarabjchem.org This information helps in understanding the molecule's reactivity, stability, and potential for intermolecular interactions. nih.govrsc.org Time-dependent DFT (TD-DFT) can further be used to predict absorption and emission spectra, aiding in the design of new materials with specific optical properties. acs.orgacs.org

When combined with methods from theoretical biology, such as molecular docking, these computational studies can provide mechanistic insights into how the molecule might interact with biological macromolecules. nih.govjneonatalsurg.com While avoiding direct therapeutic claims, such in silico studies can elucidate the fundamental binding affinities and interaction modes, guiding the design of molecules for applications like biosensors or probes. arabjchem.orgjneonatalsurg.com This interdisciplinary approach, combining theoretical calculations with experimental validation, accelerates the discovery process and provides a deeper, more nuanced understanding of the molecule's behavior at a quantum level. nih.govarabjchem.org

Computed Molecular Properties for Quinoline Derivatives (Illustrative Examples):

| Property | Significance | Reference |

| HOMO-LUMO Energy Gap | Relates to chemical reactivity and kinetic stability. | nih.govnih.gov |

| Molecular Electrostatic Potential (MEP) | Indicates charge distribution and sites for electrophilic/nucleophilic attack. | nih.govarabjchem.org |

| Dipole Moment | Influences solubility and intermolecular interactions. | acs.orgnih.gov |

| Bond Dissociation Energies (BDE) | Provides insight into molecular stability and degradation pathways. | arabjchem.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-4-phenyl-2-(4-pyridyl)quinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted aniline precursors with chloro-substituted pyridine derivatives. Key steps include:

- Chlorination : Use of POCl₃ or SOCl₂ for introducing the chloro group at the 6-position .

- Coupling Reactions : Suzuki-Miyaura cross-coupling to attach the 4-pyridyl group, requiring Pd catalysts and inert conditions .

- Purification : Column chromatography (silica gel, hexane/EtOAc) to isolate the product. Yields range from 45% to 72%, depending on the purity of intermediates and reaction time .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- X-ray Crystallography : Monoclinic crystal system (space group P21/n) with lattice parameters a = 10.59 Å, b = 8.29 Å, c = 19.19 Å, β = 92.99° .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include δ 8.5–9.0 ppm (pyridyl protons) and δ 150–160 ppm (quinoline carbons) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 345.81, confirming molecular weight .

- Elemental Analysis : Acceptable C, H, N deviations <0.4% .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on HeLa or MCF-7 cells (IC₅₀ typically 10–50 µM) .

- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets (e.g., EGFR or HIV-1 protease) .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

- Methodological Answer :

- Torsional Angles : The 4-phenyl group exhibits a dihedral angle of 12.3° with the quinoline plane, reducing steric hindrance with the 4-pyridyl substituent .

- Intermolecular Interactions : Weak C–H⋯N hydrogen bonds (2.8–3.1 Å) stabilize the crystal lattice, explaining discrepancies in solubility across solvents .

Q. What strategies mitigate off-target effects in biological studies, and how is selectivity validated?

- Methodological Answer :

- Proteomic Profiling : Chemoproteomics using immobilized quinoline analogs to capture binding proteins .

- CRISPR-Cas9 Knockout : Validate target engagement by comparing IC₅₀ in wild-type vs. gene-edited cell lines .

- Docking Studies : AutoDock Vina simulations to predict binding poses in ATP-binding pockets (e.g., EGFR kinase) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : SwissADME for logP (calculated ~3.2) and bioavailability scores (<0.55, indicating poor absorption) .

- Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4/2D6) in human liver microsomes .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.